Illudin M is a highly cytotoxic sesquiterpene produced by various species of fungi, notably Omphalotus illudens (formerly known as Clitocybe illudens) and Omphalotus olearius. [, ] This natural product belongs to the illudin family of sesquiterpenes, characterized by their unique protoilludane skeleton. [, ] Illudin M is of significant interest in scientific research due to its potent cytotoxic activity and potential as a lead compound for anticancer agents. [, , , , , ]
Illudin M is classified as a sesquiterpene, a type of terpenoid consisting of three isoprene units. It is primarily sourced from the fruiting bodies and culture broths of certain fungi, particularly Omphalotus olearius and Omphalotus nidiformis. These mushrooms are known for their bioluminescent properties and have been studied for their potential medicinal applications due to the presence of bioactive compounds like illudin M .
The synthesis of illudin M can be achieved through both natural extraction and synthetic modification. The natural extraction involves cultivating Omphalotus olearius in specific media to maximize yield. Recent studies have optimized production conditions, achieving yields up to 940 mg/L through careful media selection and feeding strategies .
Synthetic Methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, semisynthetic modifications often utilize dichloromethane as a solvent and require specific reagents like N,N'-diisopropylcarbodiimide for esterification reactions .
Illudin M has a complex molecular structure characterized by a spirocyclic framework that includes a cyclopropane ring fused to a five-membered ring. Its molecular formula is , with a molecular weight of 278.30 g/mol.
Characterization of illudin M's structure has been performed using various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular integrity and purity .
Illudin M participates in several significant chemical reactions:
The reactivity profile indicates that the tertiary hydroxyl group plays a crucial role in facilitating these interactions, while modifications (such as esterification) can significantly alter its cytotoxic potential .
The mechanism by which illudin M exerts its cytotoxic effects involves:
Studies have shown that illudin M can induce apoptosis in various cancer cell lines at low concentrations, highlighting its potential as an anticancer agent despite its toxicity .
Illudin M exhibits several notable physical and chemical properties:
The melting point is uncorrected but typically falls within a specific range depending on the purity and method of synthesis. Spectroscopic data (IR, NMR) provide insights into functional group characteristics and molecular interactions.
Illudin M has several scientific applications:
Research continues into optimizing the synthesis and improving the therapeutic index of illudin M derivatives. Understanding its mechanism at a molecular level could pave the way for novel cancer treatments that leverage its unique properties while mitigating toxicity concerns.
Illudin M is a cytotoxic sesquiterpene first isolated in the early 1950s from the basidiomycete fungus Omphalotus illudens (initially classified as Clitocybe illudens) by William J. Robbins and colleagues during antibiotic screening efforts. This discovery followed the observation that culture broths of this bioluminescent mushroom exhibited potent antibacterial activity against Staphylococcus aureus [1] [4] [8]. The compound’s name derives from its source organism, commonly known as the "jack-o'-lantern" mushroom. Accidental human poisonings occurred due to its morphological resemblance to edible chanterelles (Cantharellus spp.), with ingestion causing severe gastrointestinal distress and cytotoxicity [1] [10].
Beyond O. illudens, Illudin M is produced by multiple species within the genus Omphalotus, including O. nidiformis, O. japonicus, O. mexicanus, O. olearius, and O. subilludens [2] [4]. It is biosynthesized during submerged fermentation and secreted extracellularly into the culture broth, from which it is typically recovered via organic solvent extraction and chromatographic purification [4] [7].
Table 1: Historical Milestones in Illudin M Research
Year | Event | Reference Source |
---|---|---|
1947 | Antibacterial activity of O. illudens culture broth reported | [1] [8] |
1950 | Isolation of crystalline Illudin M and S from O. illudens | [1] [4] |
1963 | Structural elucidation of Illudin M | [1] [10] |
1980s-90s | Semisynthetic derivative development for anticancer applications | [1] [2] [4] |
Illudin M (chemical formula: C₁₅H₂₀O₃; molecular weight: 248.32 g/mol; CAS No: 1146-04-9) belongs to the illudin family of sesquiterpenes, characterized by a highly strained spiro[2.3.6]decane core fused to a six-membered ring [1] [10]. Its IUPAC name is (3aS,5R,9aR)-5-Hydroxy-3a,5,9a-trimethyl-3a,4,5,8-tetrahydrobenzo[g][1]benzofuran-2(3H)-one. Key structural features include:
This architecture confers significant chemical instability and reactivity. The cyclopropane ring, destabilized by the neighboring hydroxyl and carbonyl groups, undergoes facile ring opening upon nucleophilic attack (e.g., by thiols in glutathione or cysteine residues), leading to aromatization of the six-membered ring and covalent adduct formation [1] [3] [10]. X-ray crystallography confirms that the molecule adopts a bent conformation, which enhances its intercalation potential with biological macromolecules like DNA [10].
Table 2: Key Structural Features of Illudin M
Structural Element | Functional Role | Biological Consequence |
---|---|---|
Spirocyclopropane ring | High ring strain and electrophilicity | DNA/protein alkylation via ring opening |
α,β-Unsaturated enone | Michael acceptor site | Reacts with thiols (e.g., glutathione) |
Tertiary hydroxyl group | Activates cyclopropane ring through hyperconjugation | Facilitates aromatization upon alkylation |
Bent conformation | Planar aromatic region fused to bicyclic system | Enables DNA intercalation and targeted adduct formation |
As a secondary metabolite, Illudin M is not essential for primary fungal growth but likely serves ecological roles. Its extreme cytotoxicity suggests involvement in chemical defense against predators (e.g., nematodes, insects) or microbial competitors [1] [9]. The compound’s biosynthesis in Omphalotus species occurs via the mevalonate pathway, characteristic of sesquiterpenes, though the specific enzymes (e.g., prenyltransferases, cyclases, oxidases) remain incompletely characterized [2] [4].
Production is tightly regulated by culture conditions and growth phase. Optimized fermentation using O. nidiformis in glucose-corn steep solids medium yields titers up to 940 mg/L, indicating significant metabolic investment by the fungus [2] [4]. This high output implies that Illudin M confers a selective advantage in natural environments, possibly during mycelial competition or fruiting body development. Its extracellular secretion minimizes self-toxicity, though the precise cellular detoxification mechanisms in the producing fungus are unknown [4].
Despite its non-selective cytotoxicity, Illudin M serves as a privileged scaffold for semisynthetic anticancer agents. Its mechanism involves DNA alkylation following bioactivation: cellular reductases (e.g., NADPH-dependent oxidoreductases) reduce the enone system, generating a reactive cyclopropane intermediate that forms covalent adducts with nucleobases (e.g., guanine N2 positions), disrupting replication and triggering apoptosis [1] [3]. Early rodent studies confirmed potent antitumor activity, but clinical use was precluded by toxicity to non-malignant cells [1] [2].
Structure-activity relationship (SAR) studies guided rational derivatization to improve selectivity. Key modifications include:
Notable derivatives include:
Table 3: Anticancer Potential of Illudin M Derivatives
Derivative Class | Key Structural Change | Improved Property | Current Status |
---|---|---|---|
Hydroxymethylacylfulvene | Enone reduction and side chain modification | Tumor-selective cytotoxicity | Preclinical development |
Retinoate conjugates | Esterification with retinoic acid | Glioma selectivity via RARE activation | In vitro studies |
Ferrocenyl esters | Organometallic ester formation | Enhanced melanoma cell uptake | In vitro and rodent models |
Metallocenedicarboxylates | Dicarboxylate metallocene linkage | Reduced systemic toxicity; improved therapeutic index | Rodent efficacy studies |
These innovations have reinvigorated interest in Illudin M as a lead compound, with ongoing efforts focused on scalable biotechnological production (>900 mg/L in bioreactors) to supply gram quantities for medicinal chemistry and preclinical studies [4] [5] [7]. Irofulven (an illudin S derivative) remains in Phase II trials for prostate cancer, validating the scaffold’s clinical potential [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7